![molecular formula C12H16ClN3O B3027636 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride CAS No. 1353948-40-9](/img/structure/B3027636.png)
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride
Overview
Description
“2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride” consists of a five-membered oxazole ring, which is a heterocyclic compound with an oxygen atom at position 1 and a nitrogen atom at position 3 . The compound also contains a methylpiperazine group attached to the oxazole ring .Physical And Chemical Properties Analysis
“2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride” is a solid compound . Its boiling point is not specified . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Anticonvulsant Applications
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride and its derivatives have been studied for their potential as anticonvulsant agents. Research has shown that certain derivatives, such as 2-Phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole, demonstrate significant anticonvulsant effects with low toxicity, suggesting their potential in therapeutic applications for seizure disorders (Wei et al., 2009), (Wei et al., 2010).
Antibacterial and Antifungal Properties
This compound has also been implicated in the search for new antibacterial and antifungal agents. Derivatives like 2-benzo[d][1,3]dioxol-6-yl-3-[(3-morpholin-4-yl)‐1H‐1,2,4‐triazol-5-yl)]‐1,3‐thiazolidin‐4‐one have shown promising results against Mycobacterium tuberculosis and Candida albicans, highlighting their potential in combating infectious diseases (El Bialy et al., 2011).
Antioxidant Activities and Glucosidase Inhibition
Derivatives of 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride have been synthesized and analyzed for their antioxidant activities and glucosidase inhibitory properties. These studies indicate potential applications in managing oxidative stress-related disorders and in the treatment of diabetes (Özil et al., 2018).
Corrosion Inhibition
In the field of materials science, some derivatives have been explored as corrosion inhibitors. For instance, 3-(4-methylpiperazin-2-yl)-5-amino-1H-1,2,4-triazole demonstrated significant inhibition of copper corrosion in chloride environments, suggesting applications in metal preservation and industrial maintenance (Kozaderov et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-methylpiperazin-1-yl)-1,3-benzoxazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-8-15(7-6-13-9)12-14-10-4-2-3-5-11(10)16-12;/h2-5,9,13H,6-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUIQJOBXJHXFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC3=CC=CC=C3O2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353948-40-9 | |
Record name | Benzoxazole, 2-(3-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353948-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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